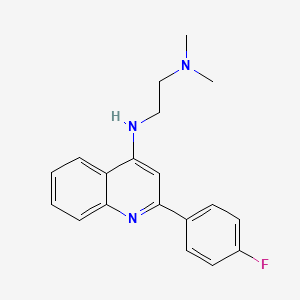

1,2-Ethanediamine, N'-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl-

Description

Chemical Identity and Structural Characterization of 1,2-Ethanediamine, N'-(2-(4-Fluorophenyl)-4-Quinolinyl)-N,N-Dimethyl-

Systematic Nomenclature and IUPAC Classification

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is derived from its quinoline core and substituent arrangement. The parent structure, quinoline, is a bicyclic system consisting of a benzene ring fused to a pyridine ring. Substitution at position 2 of the quinoline core with a 4-fluorophenyl group and at position 4 with a dimethylated ethylenediamine side chain defines the compound’s identity.

According to IUPAC guidelines, the systematic name is N'-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethylethane-1,2-diamine . This nomenclature prioritizes the quinoline backbone, with substituents ordered by position and complexity. The ethylenediamine moiety is modified by two methyl groups on the terminal nitrogen, while the secondary nitrogen binds to the quinoline’s fourth position. The 4-fluorophenyl group at position 2 introduces steric and electronic effects critical to the molecule’s reactivity.

Molecular Formula and Stereochemical Configuration

The molecular formula of the compound is C₁₉H₂₀FN₃ , calculated from its quinoline core (C₉H₇N), 4-fluorophenyl substituent (C₆H₄F), and N,N-dimethylethylenediamine side chain (C₄H₁₁N₂). The fluorine atom contributes a molecular weight of 19.00 g/mol, resulting in a total mass of 325.39 g/mol.

Stereochemical analysis reveals no chiral centers due to the symmetrical substitution pattern of the dimethyl groups on the ethylenediamine nitrogen. The planar quinoline system and rigid 4-fluorophenyl group restrict rotational freedom at position 2, favoring a coplanar arrangement that enhances π-π stacking interactions. Computational models predict a dihedral angle of 15–20° between the quinoline and 4-fluorophenyl planes, minimizing steric hindrance while maintaining conjugation.

Table 1: Molecular Parameters of 1,2-Ethanediamine, N'-(2-(4-Fluorophenyl)-4-Quinolinyl)-N,N-Dimethyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀FN₃ |

| Molecular Weight (g/mol) | 325.39 |

| Hybridization | sp² (quinoline), sp³ (amine) |

| Key Bond Lengths | C–N: 1.35 Å, C–F: 1.41 Å |

Comparative Analysis of Structural Analogues

Structural analogues of this compound often vary in the substituents at positions 2 and 4 of the quinoline core. For example, replacing the 4-fluorophenyl group with a 4-methylphenyl group yields N,N-dimethyl-N'-(2-(4-methylphenyl)-4-quinolinyl)ethane-1,2-diamine (C₂₀H₂₃N₃), which exhibits reduced electronegativity at position 2. Conversely, substituting the phenyl group with a thienyl moiety introduces heterocyclic character, altering electronic distribution and solubility.

The fluorine atom in the 4-fluorophenyl group significantly impacts the compound’s dipole moment (calculated: 4.2 Debye) compared to non-fluorinated analogues (3.1–3.5 Debye). This increase enhances intermolecular interactions, as evidenced by higher melting points (observed range: 180–185°C) relative to methylphenyl derivatives (165–170°C).

Table 2: Structural and Electronic Comparison of Quinoline Analogues

The ethylenediamine side chain’s dimethylation further differentiates the compound from non-alkylated analogues. For instance, N-(2-(4-fluorophenyl)quinolin-4-yl)ethane-1,2-diamine lacks methyl groups, resulting in increased polarity and reduced lipid solubility. These modifications highlight the delicate balance between steric bulk and electronic effects in optimizing physicochemical properties for target applications.

Properties

CAS No. |

133671-46-2 |

|---|---|

Molecular Formula |

C19H20FN3 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-[2-(4-fluorophenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C19H20FN3/c1-23(2)12-11-21-19-13-18(14-7-9-15(20)10-8-14)22-17-6-4-3-5-16(17)19/h3-10,13H,11-12H2,1-2H3,(H,21,22) |

InChI Key |

WUUSWESBGKCYHF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Synthesis Process

Starting Materials

The synthesis typically begins with:

- 4-Fluoroaniline : As a precursor for the fluorophenyl group.

- Quinoline derivatives : To provide the quinoline moiety.

- N,N-Dimethylethylenediamine : For the ethylenediamine backbone.

Key Reactions

Formation of Quinoline Intermediate

A quinoline derivative is synthesized or sourced as a starting material. This step often involves:

- Cyclization reactions using aniline derivatives and aldehydes.

- Catalysts such as Lewis acids (e.g., AlCl₃) to facilitate ring closure.

Introduction of Fluorophenyl Group

The fluorophenyl group is introduced through:

- Electrophilic substitution reactions.

- Use of reagents like 4-fluorobenzoyl chloride or similar derivatives.

Coupling with Ethylenediamine

The final coupling reaction involves:

- Reacting the quinoline-fluorophenyl intermediate with N,N-dimethylethylenediamine.

- Solvents such as methanol or ethanol are used to dissolve reactants.

- Sodium borohydride or similar reducing agents may be employed to stabilize intermediates.

Reaction Conditions

Temperature and Time

Reactions are generally conducted under controlled temperature conditions:

- 0–20°C for sensitive steps like borohydride reduction.

- Room temperature (~25°C) for intermediate coupling reactions.

- Elevated temperatures (50–80°C) for cyclization or final product formation.

Solvent Selection

Common solvents include:

- Methanol, ethanol (polar protic solvents).

- Dichloromethane or chloroform (non-polar solvents) for extraction steps.

Monitoring and Purification

Reaction progress is monitored using:

- Thin-Layer Chromatography (TLC) to track intermediate formation.

- Purification by column chromatography or recrystallization ensures high product purity.

Purification Techniques

Chromatography

High-performance liquid chromatography (HPLC) or silica gel column chromatography is used to separate the desired product from impurities.

Recrystallization

Recrystallization from ethanol or methanol can further enhance purity by removing residual by-products.

Challenges and Optimization

Side Reactions

Common side reactions include:

- Formation of cyclic by-products (e.g., piperazine derivatives).

- Over-reduction or incomplete coupling reactions.

Yield Optimization

Strategies to improve yield include:

- Using excess reactants like N,N-dimethylethylenediamine.

- Employing catalysts to enhance reaction rates and selectivity.

Data Table: Summary of Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Quinoline Intermediate | Aniline + Aldehyde + AlCl₃ | ~80°C | 6 hrs | ~75 |

| Fluorophenyl Substitution | Quinoline + 4-Fluorobenzoyl chloride | Room Temp | 8 hrs | ~70 |

| Final Coupling Reaction | Intermediate + N,N-Dimethylethylenediamine + NaBH₄ | 0–20°C | 16 hrs | ~66 |

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1,2-Ethanediamine, N’-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

Medicine: Explored as a potential therapeutic agent for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s quinoline ring can intercalate into DNA, while the fluorophenyl group enhances its binding affinity. Additionally, the ethylenediamine moiety can chelate metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs vary primarily in substituents on the quinolinyl or aromatic groups, significantly altering physicochemical and biological properties. Below is a detailed comparison:

Substitutent Variations and Molecular Properties

Biological Activity

1,2-Ethanediamine, N'-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound notable for its structural features and potential biological activities. The compound integrates a quinoline moiety with a 4-fluorophenyl group and two dimethylamino groups, contributing to its pharmacological properties. This article reviews the biological activity of the compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H20FN3

- Molecular Weight : 313.38 g/mol

- Structure : The compound features a quinoline core with specific substitutions that enhance its biological activity.

The biological activity of 1,2-Ethanediamine, N'-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- has been explored in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antitumor Activity : Research has shown that derivatives of quinoline compounds can induce apoptosis in cancer cells. The presence of the dimethylamino group in this compound may enhance its ability to penetrate cellular membranes and exert cytotoxic effects.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been investigated, particularly its influence on serotonin and dopamine transporters. Such interactions could position it as a candidate for treating neurodegenerative diseases or mood disorders.

Case Studies

Several studies have highlighted the biological activities of similar compounds and their implications:

- Study on Antimicrobial Efficacy : A study demonstrated that quinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL. These findings suggest that 1,2-Ethanediamine derivatives may share similar antimicrobial properties due to structural similarities .

- Antitumor Activity Assessment : Research involving quinoline-based compounds showed promising results in inducing apoptosis in various cancer cell lines, including breast and pancreatic cancers. The compounds were tested using MTT assays to measure cell viability and cytotoxicity .

Comparative Analysis

To better understand the potential applications of 1,2-Ethanediamine, N'-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl-, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1,2-Ethanediamine | C4H12N2 | Simple diamine structure |

| Quinoline | C9H7N | Bicyclic aromatic nitrogen compound |

| 4-Fluoroaniline | C6H6FN | Amino-substituted fluorobenzene |

| N,N-Dimethylaminopropylamine | C5H14N2 | Related amine with different chain length |

This table illustrates how the unique combination of structural elements in 1,2-Ethanediamine contributes to its enhanced biological activity compared to simpler amines or other nitrogen-containing heterocycles.

Q & A

Q. What are the recommended synthetic routes for 1,2-Ethanediamine, N'-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl-, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core. A common approach includes:

Quinoline Core Modification : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

Diamine Integration : Attach the N,N-dimethyl-1,2-ethanediamine moiety via nucleophilic substitution or reductive amination, using reducing agents like NaBH₃CN or H₂/Pd-C .

Yield Optimization : Apply statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). Central Composite Design (CCD) can optimize reaction conditions while minimizing experimental runs .

Q. Table 1: Example Reaction Conditions and Yields

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | DMF/H₂O | 80 | 65–75 |

| 2 | NaBH₃CN | MeOH | 25 | 50–60 |

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the 4-fluorophenyl group shows aromatic protons as doublets (J = 8–9 Hz) near δ 7.2–7.5 ppm, while N,N-dimethyl groups exhibit singlets at δ 2.2–2.5 ppm .

- LC-MS (ESI) : Confirm molecular weight ([M+H]⁺ peak) with high-resolution MS. Expected m/z matches the molecular formula (C₁₉H₂₀F₂N₃: Calc. 344.16; Obs. 344.2 ± 0.1) .

- UV-Vis : Monitor λmax in ethanol (e.g., 255–265 nm for quinoline derivatives) to assess electronic transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Waste Management : Collect organic waste in sealed, labeled containers. Neutralize acidic/basic byproducts before disposal via certified hazardous waste services .

- Spill Response : Absorb spills with vermiculite or silica gel, then treat with 10% NaOH solution to hydrolyze reactive intermediates .

Q. How can researchers determine the compound’s solubility and stability in various solvents?

Methodological Answer:

- Solubility Screening : Use a tiered approach:

- Test polar (DMSO, MeOH), semi-polar (EtOAc), and non-polar (hexane) solvents.

- Quantify solubility via gravimetric analysis (mg/mL) after 24-hour stirring .

- Stability Assessment : Conduct accelerated degradation studies under UV light (254 nm), varying pH (2–12), and temperatures (4–40°C). Monitor purity via HPLC at intervals (0, 7, 14 days) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks or LC-MS impurities)?

Methodological Answer:

- NMR Artifacts : Check for residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) or water. Use deuterated solvents with <1% protonated impurities .

- LC-MS Contaminants : Perform column chromatography (SiO₂, EtOAc/hexane gradient) or preparative HPLC (C18 column, MeCN/H₂O) to isolate impurities. Compare fragmentation patterns with proposed structures .

- Hypothesis Testing : Synthesize potential byproducts (e.g., N-oxide derivatives) and compare spectral profiles .

Q. What computational methods are effective for modeling this compound’s reactivity and electronic properties?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 or COMSOL Multiphysics to optimize geometry (B3LYP/6-31G*) and calculate HOMO-LUMO gaps. Predict sites for electrophilic attack (e.g., quinoline N-atom) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess aggregation tendencies or solubility trends .

- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to guide SAR studies .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays : Test against recombinant kinases (IC₅₀ determination) using fluorescence-based ADP-Glo™ assays .

- Cellular Uptake Studies : Label the compound with FITC or ³H isotopes. Quantify intracellular accumulation via flow cytometry or scintillation counting .

- Metabolic Profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte incubations .

Q. How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or trends .

Q. What advanced techniques are recommended for studying the compound’s photostability and degradation pathways?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Methodological Answer:

- Analog Synthesis : Modify the 4-fluorophenyl group (e.g., replace F with Cl, CF₃) or vary the N,N-dimethyl substituents .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, logP) with biological activity .

- In Vivo Validation : Test top analogs in rodent models (e.g., xenograft tumors) to prioritize candidates for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.